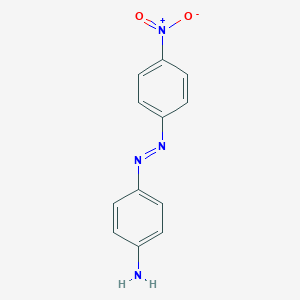

Disperse orange 3

Cat. No. B124953

Key on ui cas rn:

730-40-5

M. Wt: 242.23 g/mol

InChI Key: UNBOSJFEZZJZLR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05162511

Procedure details

13.8 grams of p-nitroaniline from Aldrich were added to 70 grams of alpha-methylnaphthylene from Crowley Chemical Company, New York, N.Y. and 49 grams of dodecylbenzene sulfonic acid from Pilot and the mixture was stirred at 45° C. until all ingredients had dissolved. Seven grams of NaNO2 from Pfaltz and Bauer were then added and the mix allowed to stir for twenty minutes and heated to 55° C. at which time 9.3 grams of aniline from Kessler Chemical of Pipersville, Pa. was added. The mixture immediately turned bright orange but was allowed to stir for six hours at about 65° C. The resulting material produced a bright orange dyeing on polyester similar in shade to Disperse Orange 3 purchased from Aldrich Chemical.

Name

NaNO2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC.[N:33]([O-])=O.[Na+].[NH2:37][C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1>>[CH:43]1[C:38]([NH2:37])=[CH:39][CH:40]=[C:41]([N:33]=[N:8][C:7]2[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH:42]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(N)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

49 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O

|

Step Three

|

Name

|

NaNO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

9.3 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for twenty minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

had dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for six hours at about 65° C

|

|

Duration

|

6 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |